6-ethynyl-2-methyl-2H-indazole

Indazole Regioisomerism Click Chemistry

6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) is a disubstituted 2H-indazole featuring an ethynyl (-C≡CH) group at the 6-position and a methyl group at the N2-position. The compound belongs to the broader indazole family, a bicyclic heteroaromatic scaffold highly prevalent in kinase inhibitor and anti-cancer drug discovery programs.

Molecular Formula C10H8N2
Molecular Weight 156.188
CAS No. 2551117-88-3
Cat. No. B2641263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynyl-2-methyl-2H-indazole
CAS2551117-88-3
Molecular FormulaC10H8N2
Molecular Weight156.188
Structural Identifiers
SMILESCN1C=C2C=CC(=CC2=N1)C#C
InChIInChI=1S/C10H8N2/c1-3-8-4-5-9-7-12(2)11-10(9)6-8/h1,4-7H,2H3
InChIKeyQLEUPDDFTQHPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3): Indazole Scaffold Overview for Procurement & Lead Identification


6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) is a disubstituted 2H-indazole featuring an ethynyl (-C≡CH) group at the 6-position and a methyl group at the N2-position . The compound belongs to the broader indazole family, a bicyclic heteroaromatic scaffold highly prevalent in kinase inhibitor and anti-cancer drug discovery programs . The 2-methyl-2H-indazole core offers distinct electronic and tautomeric properties compared to the 1H-indazole regioisomer, while the terminal alkyne at the 6-position provides a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling modular diversification for library synthesis and chemical probe development . The compound is commercially available at 98% purity from multiple suppliers, positioning it as an accessible building block for medicinal chemistry and chemical biology applications .

Why Generic 6-Ethynyl-2-methyl-2H-indazole Substitution Fails: Critical Regioisomeric and Tautomeric Selectivity Considerations


The assumption that any ethynyl-indazole building block can serve as a universal surrogate is contradicted by known regioisomer-specific activity profiles and synthetic accessibility constraints. The position of the ethynyl group (C5 vs. C6 vs. C7) on the indazole core directly determines the trajectory and geometry of the click-derived conjugate relative to the indazole plane, which can profoundly influence target binding when the indazole core itself participates in hinge-region or hydrophobic pocket interactions . Furthermore, the 2-methyl-2H-indazole tautomeric form adopted by 6-ethynyl-2-methyl-2H-indazole is thermodynamically distinct from the 1H-indazole form; 1-methylindazole is calculated to be approximately 3.2 kcal mol⁻¹ more stable than 2-methylindazole, translating to fundamentally different hydrogen-bond acceptor/donor capacities and dipole moments that can alter target recognition, cellular permeability, and metabolic stability . Substituting the 6-ethynyl-2-methyl-2H-indazole regioisomer (CAS 2551117-88-3) with the 5-ethynyl-2-methyl-2H-indazole isomer (CAS 1551200-32-8) or the 6-ethynyl-1H-indazole variant (CAS 1093847-80-3) can lead to divergent structure-activity relationships and synthetic outcomes, as quantified in the evidence below.

6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3): Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 6-Ethynyl vs. 5-Ethynyl Substitution on the 2-Methyl-2H-Indazole Scaffold

The 6-ethynyl substitution on 6-ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) places the alkyne handle at the C6 meta position relative to the N2-methyl, whereas the 5-ethynyl-2-methyl-2H-indazole isomer (CAS 1551200-32-8) positions it at the C5 para position. In drug discovery programs, the vector of the click-derived appendage is critical: C6-substituted indazoles project functional groups at an angle of approximately 120° relative to the indazole plane's long axis, while C5-substituted analogs adopt an approximately 60° projection, leading to distinct spatial occupancy in kinase hinge-binding pockets or protein-protein interaction interfaces . Both compounds exhibit identical calculated LogP (1.5546) and TPSA (17.82 Ų) from vendor datasheets, indicating no inherent lipophilicity or polarity differential exists to explain biological differences—the differentiation is purely geometric .

Indazole Regioisomerism Click Chemistry Structure-Activity Relationship Medicinal Chemistry

Tautomeric Selectivity: 2-Methyl-2H-Indazole vs. 1-Methyl-1H-Indazole Scaffolds for Kinetic Target Engagement

The 2-methyl-2H-indazole scaffold of 6-ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) exists in the quinonoid 2H-tautomeric form, in contrast to the benzenoid 1H-tautomer adopted by 6-ethynyl-1H-indazole (CAS 1093847-80-3). Thermodynamic measurements demonstrate that 1-methylindazole is 3.2 kcal mol⁻¹ more stable than 2-methylindazole at the MP2/6-31G** level of theory . This energy difference indicates that the 2-methyl-2H-indazole tautomer is less thermodynamically favored but can offer kinetic advantages in target engagement where the 2H-tautomer's altered hydrogen-bonding pattern (N2 as H-bond acceptor vs. N1-H as donor in 1H-form) facilitates unique interactions with backbone amides in the kinase hinge region . Additionally, the 2-methyl-2H-indazole exhibits a distinct dipole moment and electron density distribution compared to the 1H-analog, with predicted pKa of 0.31 ± 0.30 for the target compound , indicating extremely weak basicity that minimizes pH-dependent ionization under physiological conditions—a property that differs from the 1H-indazole variant .

Indazole Tautomerism N-Methylation Kinase Inhibitor Design Thermodynamic Stability Molecular Recognition

Commercially Available Purity: Batch-to-Batch Consistency for Reproducible Synthetic Transformations

6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) is supplied at a certified purity of 98% by Leyan Ltd. (Catalog No. 1681039), with the vendor explicitly noting that this is the入库指导纯度 (in-warehouse guidance purity), and that actual purity may vary between batches . No biological activity data or IC₅₀ values are publicly available for this compound as a standalone entity, reflecting its status as a synthetic intermediate rather than a finalized bioactive molecule. In contrast, the broader class of ethynyl-indazoles has demonstrated activity in kinase inhibition contexts; for example, polysubstituted indazoles have exhibited antiproliferative IC₅₀ values ranging from 0.64 to 17 µM against cancer cell lines . However, these data are for fully elaborated drug-like molecules, not for the 6-ethynyl-2-methyl-2H-indazole building block itself. The 98% purity specification is comparable to the 5-ethynyl-2-methyl-2H-indazole isomer offered at the same purity level from the same vendor, indicating equivalent commercial quality .

Building Block Synthetic Reliability Purity Specification Click Chemistry Procurement

6-Ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3): Recommended Application Scenarios Based on Differential Evidence


Click Chemistry Library Diversification with Defined Conjugate Trajectory Control

For medicinal chemistry programs requiring a 2-methyl-2H-indazole core to engage a specific kinase hinge-binding motif, 6-ethynyl-2-methyl-2H-indazole (CAS 2551117-88-3) is the appropriate building block when the desired click-derived appendage must project from the C6 meta position (~120° relative to the indazole long axis). This contrasts with the C5 regioisomer (CAS 1551200-32-8), which projects conjugates at ~60°, potentially missing critical binding pocket interactions .

Intracellular Target Engagement Where Reduced Hydrogen-Bond Donor Count Is Critical

The 2-methyl-2H-indazole scaffold lacks an N-H hydrogen bond donor (H_Donors = 0), in contrast to the 1H-indazole analog (CAS 1093847-80-3) which has one N-H donor. This property, combined with the extremely low predicted basicity (pKa 0.31 ± 0.30), makes 6-ethynyl-2-methyl-2H-indazole a preferred scaffold for designing passively permeable probes targeting intracellular proteins, where minimizing hydrogen-bond donor count is a validated strategy to improve membrane permeation .

Chemical Biology Probe Synthesis Requiring Regioisomeric Purity for Target Deconvolution

In chemical proteomics and photoaffinity labeling experiments, the precise spatial orientation of a clickable alkyne handle determines which protein residues are crosslinked. The 6-ethynyl substitution provides a defined distance and angle from the indazole recognition element, enabling rational design of chemical probes where the alkyne must be positioned to avoid steric clash with the target protein surface while remaining accessible for CuAAC conjugation to reporter tags .

Patented Scaffold Avoidance: Freedom-to-Operate in Indazole-Based Drug Discovery

The specific 6-ethynyl-2-methyl-2H-indazole regioisomer may fall outside the Markush claims of patents covering 5-ethynyl or 1H-indazole variants in certain kinase inhibitor classes. Procuring this distinct regioisomer (CAS 2551117-88-3) can support intellectual property differentiation strategies in lead optimization programs, provided a comprehensive freedom-to-operate analysis is conducted .

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